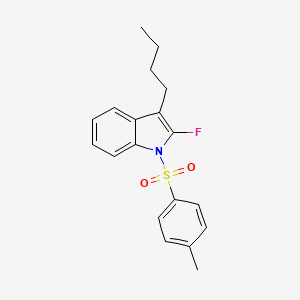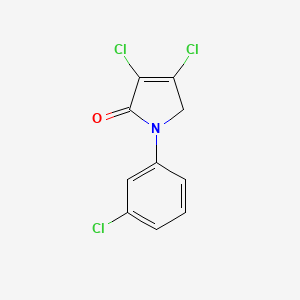
1,2,4,5-Tetroxane, 3,6-diheptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetroxane, 3,6-diheptyl- is an organic peroxide compound characterized by a six-membered ring containing four oxygen atoms
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetroxane, 3,6-diheptyl- typically involves the reaction of heptanal with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic peroxide intermediate, which then undergoes further oxidation to yield the desired tetroxane. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2,4,5-Tetroxane, 3,6-diheptyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases as catalysts. Major products formed from these reactions include alcohols, ketones, and other oxygenated organic compounds.
Applications De Recherche Scientifique
1,2,4,5-Tetroxane, 3,6-diheptyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex oxygenated molecules.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing into its potential use as an antimalarial agent, given its structural similarity to other known antimalarial compounds.
Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetroxane, 3,6-diheptyl- involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bonds. These ROS can then interact with various molecular targets, leading to oxidative damage or other biochemical effects. The pathways involved in these reactions are complex and depend on the specific conditions and targets present.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetroxane, 3,6-diheptyl- can be compared to other similar compounds, such as:
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: This compound has a similar tetroxane ring structure but with different alkyl substituents, leading to variations in its chemical properties and reactivity.
Acetone diperoxide: Another peroxide compound with a different ring structure, known for its explosive properties and use in organic synthesis.
Diacetone peroxide: Similar to acetone diperoxide, but with different substituents, affecting its stability and reactivity.
Propriétés
Numéro CAS |
307351-31-1 |
|---|---|
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
3,6-diheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-9-11-13-15-17-19-16(20-18-15)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
JMSOFAQFFYOQOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1OOC(OO1)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)
![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)


![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
